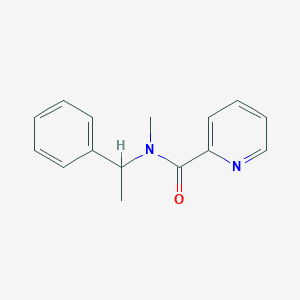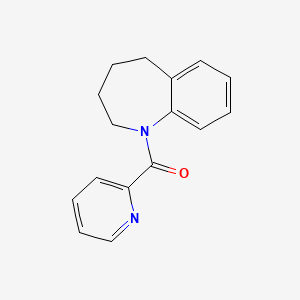![molecular formula C10H17N5O2S2 B7513725 2-[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethanesulfonamide](/img/structure/B7513725.png)
2-[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethanesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its therapeutic potential in various diseases. TAK-659 is a potent inhibitor of Bruton’s tyrosine kinase (BTK), a key mediator of B-cell receptor signaling.
Mechanism of Action
2-[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethanesulfonamide is a potent inhibitor of BTK, a key mediator of B-cell receptor signaling. BTK plays a critical role in the development and activation of B-cells, and its dysregulation has been implicated in the pathogenesis of various B-cell malignancies and autoimmune diseases. By inhibiting BTK, 2-[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethanesulfonamide blocks B-cell receptor signaling and downstream pathways, leading to reduced proliferation and survival of B-cells.
Biochemical and Physiological Effects:
In addition to its effects on B-cells, 2-[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethanesulfonamide has also been shown to inhibit other kinases, such as interleukin-2-inducible T-cell kinase (ITK) and Tec kinase. ITK is a key mediator of T-cell receptor signaling, and its inhibition by 2-[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethanesulfonamide has been shown to reduce T-cell activation and cytokine production. Tec kinase is involved in various signaling pathways, including those mediated by Toll-like receptors and cytokine receptors.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethanesulfonamide is its selectivity for BTK and other kinases, which reduces the risk of off-target effects. 2-[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethanesulfonamide has also shown good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, one limitation of 2-[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethanesulfonamide is its poor solubility in water, which can make formulation and dosing challenging.
Future Directions
For 2-[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethanesulfonamide include the evaluation of its therapeutic potential in clinical trials for various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. In addition, further studies are needed to elucidate the molecular mechanisms of 2-[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethanesulfonamide and its effects on other signaling pathways. The development of more potent and selective BTK inhibitors, including 2-[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethanesulfonamide, may also lead to the discovery of new therapeutic targets and strategies for the treatment of various diseases.
Synthesis Methods
The synthesis of 2-[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethanesulfonamide involves the reaction of 6-tert-butyl-2-(2-aminosulfonylethylamino)imidazo[2,1-b][1,3,4]thiadiazole with 2-chloroethanesulfonyl chloride in the presence of a base. The resulting product is purified through chromatography to obtain 2-[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethanesulfonamide as a white powder.
Scientific Research Applications
2-[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethanesulfonamide has been extensively studied for its therapeutic potential in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. In preclinical studies, 2-[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethanesulfonamide has shown promising results in inhibiting the growth and survival of B-cell malignancies, such as chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma.
properties
IUPAC Name |
2-[(6-tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O2S2/c1-10(2,3)7-6-15-9(13-7)18-8(14-15)12-4-5-19(11,16)17/h6H,4-5H2,1-3H3,(H,12,14)(H2,11,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPBZYQWKAVIPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)SC(=N2)NCCS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B7513645.png)
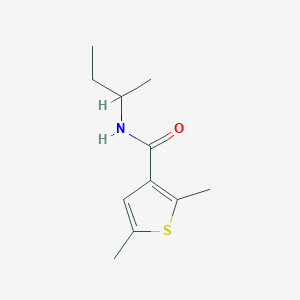
![4-[(4-Chloro-3-methylphenoxy)methyl]-1-methylpyridin-2-one](/img/structure/B7513659.png)
![[4-(Dimethylamino)phenyl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7513672.png)
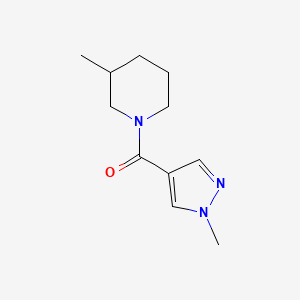
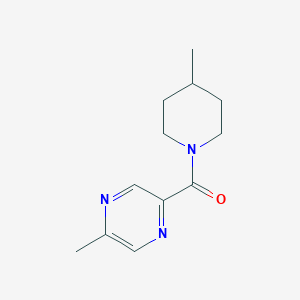

![3-methyl-1'-propylspiro[1H-quinazoline-2,4'-piperidine]-4-one;hydrochloride](/img/structure/B7513695.png)
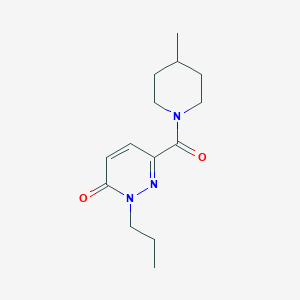


![3-[2-(4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7513733.png)
